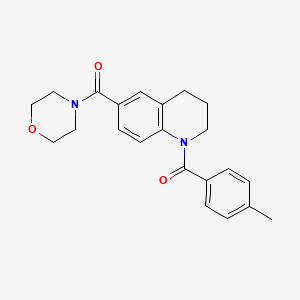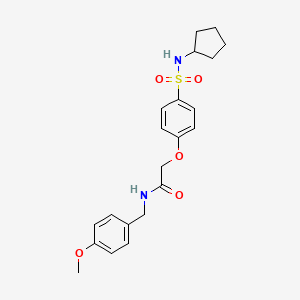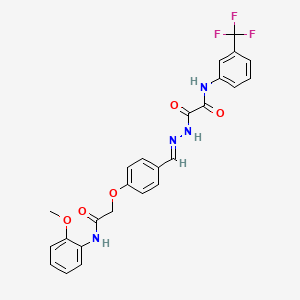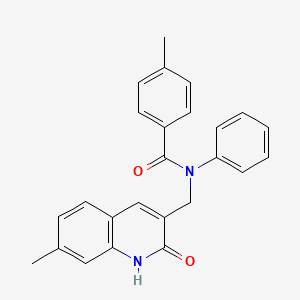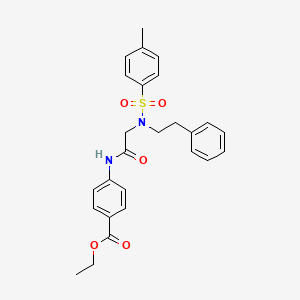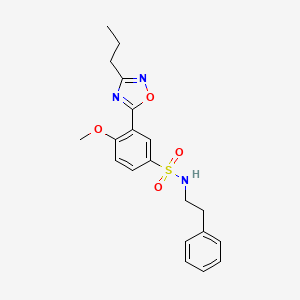
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as MPPOB, is a chemical compound that belongs to the family of sulfonamides. This compound is synthesized through a multistep process and is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, making it less favorable for cancer cell growth and survival. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to decrease the expression of certain genes involved in cancer cell growth and survival. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes and signaling pathways in cells.
実験室実験の利点と制限
One of the advantages of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its potential therapeutic properties in various scientific research fields. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. In addition, the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, making it difficult to optimize its therapeutic properties.
将来の方向性
There are several future directions for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide research. One direction is to further investigate the mechanism of action of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in cancer cells and other cell types. This will help to optimize its therapeutic properties and identify potential side effects. Another direction is to develop more efficient and cost-effective synthesis methods for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, making it more accessible for scientific research. Finally, future research could focus on the development of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide derivatives with improved therapeutic properties and reduced side effects.
合成法
The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the sulfonation of the final product. The starting materials for 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide synthesis are 4-methoxybenzene-1-sulfonyl chloride and N-phenethyl-3-propyl-1,2,4-oxadiazol-5-amine. The oxadiazole ring is formed by reacting the amine with sodium hydride and then adding acetic anhydride. The final product is obtained by sulfonating the oxadiazole ring with chlorosulfonic acid. The synthesis of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research fields. One of the main applications of 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-methoxy-N-phenethyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
4-methoxy-N-(2-phenylethyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-7-19-22-20(27-23-19)17-14-16(10-11-18(17)26-2)28(24,25)21-13-12-15-8-5-4-6-9-15/h4-6,8-11,14,21H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDQFAMGZPBXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

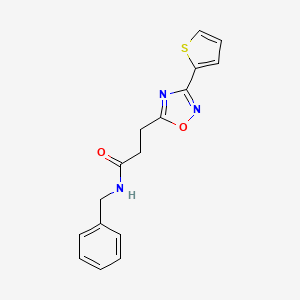
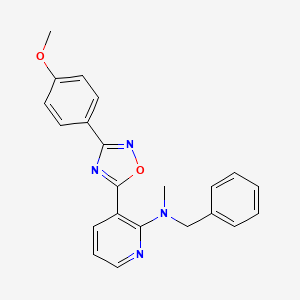
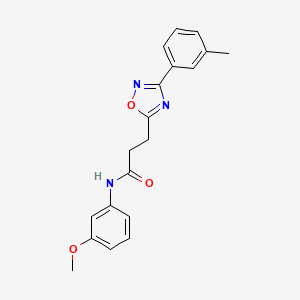



![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
